Tert-butyl (3-bromopyridin-2-yl)(methyl)carbamate
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Overview
Description
tert-Butyl N-(3-bromopyridin-2-yl)-N-methylcarbamate is an organic compound with the molecular formula C10H13BrN2O2 It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains a tert-butyl group, a bromine atom, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(3-bromopyridin-2-yl)-N-methylcarbamate typically involves the reaction of 3-bromopyridine with tert-butyl isocyanate and N-methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 3-bromopyridine is reacted with tert-butyl isocyanate in the presence of a suitable catalyst to form tert-butyl N-(3-bromopyridin-2-yl)carbamate.
Step 2: The intermediate product is then reacted with N-methylamine to yield tert-butyl N-(3-bromopyridin-2-yl)-N-methylcarbamate.
Industrial Production Methods
Industrial production of tert-butyl N-(3-bromopyridin-2-yl)-N-methylcarbamate follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(3-bromopyridin-2-yl)-N-methylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction Reactions: Reduction of the compound can yield reduced forms with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound.
Scientific Research Applications
tert-Butyl N-(3-bromopyridin-2-yl)-N-methylcarbamate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl N-(3-bromopyridin-2-yl)-N-methylcarbamate involves its interaction with specific molecular targets and pathways. The bromine atom and carbamate group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-(3-bromopyridin-2-yl)carbamate: A closely related compound with a similar structure but lacking the N-methyl group.
tert-Butyl N-(2-pyridyl)carbamate: Another related compound with a pyridine ring but without the bromine atom.
tert-Butyl N-(3-chloropyridin-2-yl)-N-methylcarbamate: A similar compound with a chlorine atom instead of bromine.
Uniqueness
tert-Butyl N-(3-bromopyridin-2-yl)-N-methylcarbamate is unique due to the presence of both the bromine atom and the N-methyl group, which confer distinct chemical properties and reactivity. These features make it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C11H15BrN2O2 |
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Molecular Weight |
287.15 g/mol |
IUPAC Name |
tert-butyl N-(3-bromopyridin-2-yl)-N-methylcarbamate |
InChI |
InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14(4)9-8(12)6-5-7-13-9/h5-7H,1-4H3 |
InChI Key |
KKZZCVCKBOBNDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=C(C=CC=N1)Br |
Origin of Product |
United States |
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